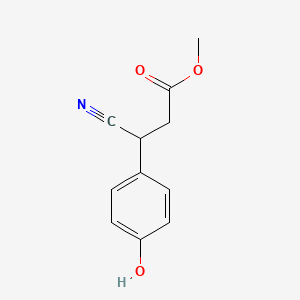

Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate

Descripción general

Descripción

Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of a cyano group, a hydroxyphenyl group, and a propanoate ester. It is commonly used as a synthetic intermediate in various chemical reactions and has applications in multiple fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol . The reaction conditions typically include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The cyano group can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of 3-amino-3-(4-hydroxyphenyl)propanoate.

Substitution: Formation of various substituted phenylpropanoates.

Aplicaciones Científicas De Investigación

Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe and its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mecanismo De Acción

The mechanism of action of methyl 3-cyano-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-(4-hydroxyphenyl)propanoate: Lacks the cyano group, which may affect its reactivity and applications.

3-(4-Hydroxyphenyl)propanoic acid: Contains a carboxylic acid group instead of an ester, influencing its solubility and reactivity.

3-(4-Hydroxyphenyl)propionitrile: Similar structure but lacks the ester group, affecting its chemical properties.

Uniqueness

Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate is unique due to the presence of both a cyano group and an ester group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications .

Actividad Biológica

Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate, with the CAS number 1356600-20-8, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHN O

- Molecular Weight : 205.21 g/mol

- LogP : 1.56248

- PSA (Polar Surface Area) : 70.32 Ų

This compound exhibits several mechanisms that contribute to its biological activity:

- Antioxidant Activity : This compound has shown the ability to scavenge free radicals, thus protecting cells from oxidative stress. The antioxidant properties were evaluated using assays such as DPPH radical scavenging tests, indicating its potential in preventing oxidative damage .

- Anticancer Properties : Preliminary studies suggest that compounds with a 4-hydroxyphenyl substituent can inhibit cancer cell proliferation. This compound may target tubulin and disrupt microtubule dynamics, which is crucial for cancer cell division .

- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering cellular functions and signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays:

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | Significant scavenging activity observed |

| Ferric Ion Reduction Assay | Comparable to standard antioxidants |

These results indicate that the compound could be utilized in formulations aimed at reducing oxidative stress-related diseases.

Anticancer Activity

In vitro studies have demonstrated that this compound can reduce the viability of various cancer cell lines, including A549 (non-small cell lung cancer). The compound exhibited a dose-dependent cytotoxic effect:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| A549 | 25 | Significant reduction in viability |

| Vero (non-cancerous) | >100 | Low toxicity towards normal cells |

These findings suggest that while effective against cancer cells, the compound shows selectivity, sparing non-cancerous cells .

Case Studies

- Study on Anticancer Potential : A study evaluated several derivatives of propanoic acid containing the 4-hydroxyphenyl group. This compound was among those that demonstrated promising anticancer activity by reducing cell migration and viability in A549 cells .

- Antioxidant Evaluation : Another research focused on the antioxidant properties of similar compounds found that this compound exhibited comparable efficacy to known antioxidants like ascorbic acid in scavenging free radicals .

Propiedades

IUPAC Name |

methyl 3-cyano-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)6-9(7-12)8-2-4-10(13)5-3-8/h2-5,9,13H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRXCXMQSXUVHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C#N)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.